molecular formula C₁₇H₂₀N₄OS B1142692 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione CAS No. 912576-44-4

2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione

Cat. No. B1142692
M. Wt: 328.43
InChI Key:
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Description

The compound “2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione” is a derivative of the 1,2,4-triazine family . It is a complex organic compound that contains multiple functional groups and rings, including an imidazole ring and a triazine ring .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the reaction of 2-Ethoxy-benzoyl chloride with 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide in anhydrous pyridine . The mixture is stirred under nitrogen for 4 hours at 60 °C before the solvent is removed in vacuo . The crude product is then purified by flash chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The hydrogen atoms attached to carbon were placed on calculated positions with the help of the SHELX program . All H atoms were positioned geometrically and refined using a riding model .


Chemical Reactions Analysis

The compound belongs to the 1,2,4-triazine family, which is known for its robust reactivity with trans-cyclooctene (TCO) . This reactivity is due to the stability of the triazine scaffold in biological media .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a calculated density of 1.746 g/cm³ . It is less sensitive to impact, spark, and friction, as compared to PETN and RDX .

Scientific Research Applications

Synthetic Methodology and Chemical Transformations

The synthesis and chemical transformation of related imidazo[1,2,4]triazine derivatives have been explored in various studies. For instance, the work by Molina, Lorenzo, and Aller (1989) describes a novel synthesis route for imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, highlighting the versatility of these compounds in organic synthesis. This research underscores the potential for developing new synthetic methodologies involving imidazo[1,2,4]triazine compounds, which could be applied to the synthesis of the compound (Molina, Lorenzo, & Aller, 1989).

Antimicrobial and Antiviral Activities

Several studies have demonstrated the antimicrobial and antiviral potential of imidazo[1,2,4]triazine derivatives. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, suggesting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). This indicates that the compound may also possess antimicrobial properties, warranting further investigation into its potential applications in this area.

Structural and Activity Relationship Studies

The structural and activity relationships of imidazo[1,2,4]triazine derivatives have been extensively studied. Karayel's (2021) research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insights into the tautomeric properties, conformations, and anti-cancer properties of such compounds. This study highlights the importance of structural features in determining the biological activities of imidazo[1,2,4]triazine derivatives, suggesting that similar investigations could be valuable for the compound to explore its potential as an EGFR inhibitor or for other therapeutic applications (Karayel, 2021).

properties

IUPAC Name

2-(2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-4-8-14-18-11(3)15-17(23)19-16(20-21(14)15)12-9-6-7-10-13(12)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDBQZUJYMEUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=S)C3=CC=CC=C3OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione

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